
3-Methoxy-5-(6-methoxynaphthalen-2-yl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methoxy-5-(6-methoxynaphthalen-2-yl)pyridine is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyridine ring substituted with a methoxy group and a methoxynaphthyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-5-(6-methoxynaphthalen-2-yl)pyridine typically involves the Suzuki–Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The general procedure includes the following steps:
Preparation of the Aryl Halide: The starting material, 3-methoxypyridine, is halogenated to form 3-methoxy-5-bromopyridine.
Preparation of the Organoboron Compound: 6-methoxynaphthalene is converted to its corresponding boronic acid or ester.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst loading, would be necessary to maximize yield and minimize costs.
Análisis De Reacciones Químicas
Types of Reactions
3-methoxy-5-(6-methoxynaphthalen-2-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The aromatic rings can be reduced under specific conditions to form dihydro or tetrahydro derivatives.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Reagents such as KMnO4 or CrO3 in acidic conditions.
Reduction: Catalytic hydrogenation using Pd/C or other metal catalysts.
Substitution: Halogenating agents (e.g., NBS for bromination), nucleophiles (e.g., amines for amination).
Major Products
Oxidation: Formation of this compound-2-carboxylic acid.
Reduction: Formation of 3-methoxy-5-(6-methoxynaphthalen-2-yl)dihydropyridine.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
3-methoxy-5-(6-methoxynaphthalen-2-yl)pyridine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents, particularly those targeting bacterial infections.
Materials Science: The compound’s aromatic structure makes it suitable for use in organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: It can be used as a probe to study enzyme interactions and other biological processes.
Mecanismo De Acción
The mechanism of action of 3-methoxy-5-(6-methoxynaphthalen-2-yl)pyridine depends on its specific application:
Medicinal Chemistry: The compound may inhibit bacterial enzymes by binding to their active sites, thereby preventing the bacteria from synthesizing essential biomolecules.
Materials Science: In electronic applications, the compound’s conjugated system allows for efficient charge transport and light emission.
Comparación Con Compuestos Similares
Similar Compounds
2-(6-methoxy-2-naphthyl)propionamide: Similar structure but with a propionamide group instead of a pyridine ring.
6-methoxy-2-naphthyl derivatives: Various derivatives with different substituents on the naphthalene ring.
Uniqueness
3-methoxy-5-(6-methoxynaphthalen-2-yl)pyridine is unique due to its combination of a pyridine ring and a methoxynaphthyl group, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and materials science.
Propiedades
Fórmula molecular |
C17H15NO2 |
|---|---|
Peso molecular |
265.31 g/mol |
Nombre IUPAC |
3-methoxy-5-(6-methoxynaphthalen-2-yl)pyridine |
InChI |
InChI=1S/C17H15NO2/c1-19-16-6-5-12-7-13(3-4-14(12)8-16)15-9-17(20-2)11-18-10-15/h3-11H,1-2H3 |
Clave InChI |
SEXSHORPOJSDHK-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(C=C1)C=C(C=C2)C3=CC(=CN=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



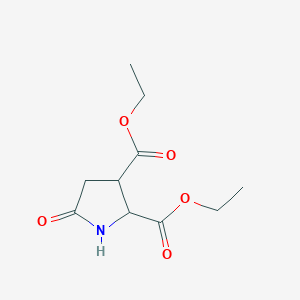

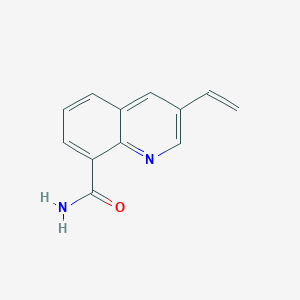
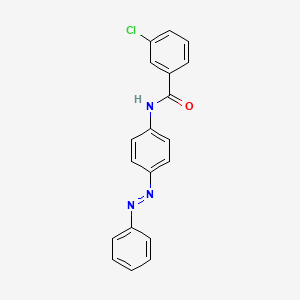

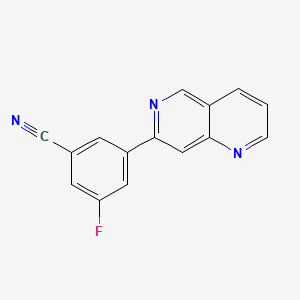
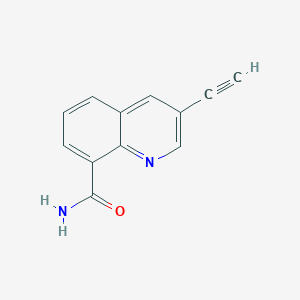
![3-hydroxy-4,7-dimethyl-6H-benzo[c]chromen-6-one](/img/structure/B10843043.png)

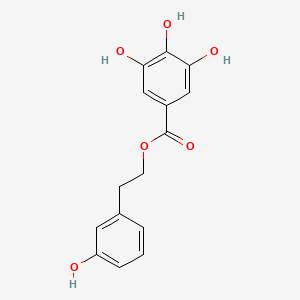

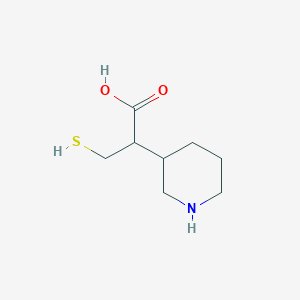
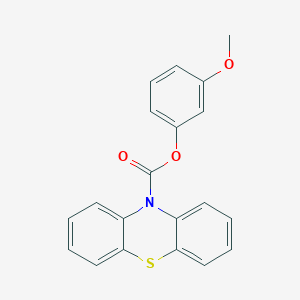
![3-Isobutyl-[1,4]thiazepan-(5E)-ylideneamine](/img/structure/B10843070.png)